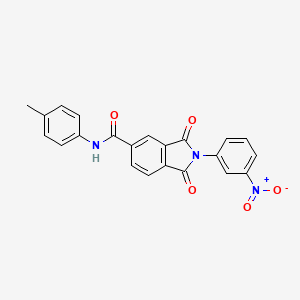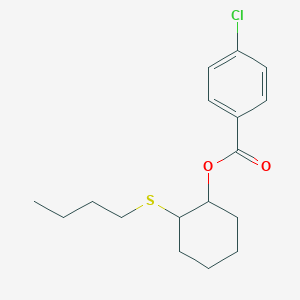
N-(4-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a 4-methylphenyl group, a 3-nitrophenyl group, and an isoindolinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the nitro-substituted aromatic compound and an amine.
Cyclization: The formation of the isoindoline ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.
科学研究应用
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-METHYLPHENYL)-N’-(3-NITROPHENYL)UREA: Similar structure but with a urea moiety instead of an isoindolinecarboxamide group.
N-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)-3-NITROPHENYL)ACETAMIDE: Contains a sulfonyl group and an acetamide moiety.
Uniqueness
N-(4-METHYLPHENYL)-2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is unique due to its isoindolinecarboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H15N3O5 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-5-8-15(9-6-13)23-20(26)14-7-10-18-19(11-14)22(28)24(21(18)27)16-3-2-4-17(12-16)25(29)30/h2-12H,1H3,(H,23,26) |
InChI 键 |
JIJAFZZYHQNXDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11110220.png)
![N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110222.png)

![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B11110261.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11110265.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B11110281.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide](/img/structure/B11110287.png)
![N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11110295.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B11110310.png)
![3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide](/img/structure/B11110315.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11110332.png)
